5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole: A Versatile Pharmacophoric Building Block in Advanced Organic Synthesis and Drug Discovery
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole: A Versatile Pharmacophoric Building Block in Advanced Organic Synthesis and Drug Discovery
Introduction
The compound 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (also known as 5-methyl-4-((trimethylsilyl)ethynyl)isoxazole) represents a highly strategic building block in modern medicinal chemistry and organic synthesis[1]. It elegantly combines two powerful chemical features: a 5-methylisoxazole core, which serves as a privileged pharmacophore, and a trimethylsilyl (TMS)-protected alkyne, which provides a robust, orthogonal handle for downstream functionalization. This technical guide explores the physicochemical properties, mechanistic synthesis, and pharmacological applications of this critical intermediate.
Part 1: Core Chemical Properties
Understanding the baseline properties of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is essential for predicting its behavior in complex synthetic workflows, calculating reaction stoichiometry, and predicting its pharmacokinetic potential[1],[2].
| Property | Value |
| IUPAC Name | trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane |
| CAS Number | 2344681-35-0 |
| Molecular Formula | C9H13NOSi |
| Molecular Weight | 179.29 g/mol |
| SMILES | C(C)C |
| LogP (Predicted) | 2.21 |
| Topological Polar Surface Area (TPSA) | 26.03 Ų |
| Monoisotopic Mass | 179.0766 Da |
Part 2: Mechanistic Synthesis via Sonogashira Cross-Coupling
The construction of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is predominantly achieved via the Sonogashira cross-coupling reaction[3]. This palladium-catalyzed sp²-sp carbon-carbon bond formation is highly efficient and tolerant of the heteroaromatic isoxazole ring.
Causality of Experimental Choices:
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Catalyst System (Pd(PPh3)2Cl2 and CuI): The palladium catalyst facilitates the oxidative addition into the C-halogen bond of the starting 4-halo-5-methylisoxazole[3]. Copper(I) iodide acts as a vital co-catalyst, reacting with the terminal alkyne (TMS-acetylene) to form a copper acetylide intermediate. This intermediate rapidly undergoes transmetalation with the Pd(II) complex, significantly accelerating the reaction cycle compared to copper-free variants[4].
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Amine Base (Et3N or Diisopropylamine): The amine serves a dual purpose as both the solvent (or co-solvent) and the base required to deprotonate the terminal alkyne during the formation of the copper acetylide[3].
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TMS Protection: Using TMS-acetylene rather than acetylene gas prevents uncontrolled double-coupling (Glaser coupling) and yields a stable, easily purifiable intermediate[4].
Workflow for the synthesis and deprotection of the TMS-alkyne isoxazole.
Part 3: Deprotection and Downstream Functionalization
To utilize the alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or further cross-coupling, the robust TMS group must be removed.
Causality of Deprotection:
Tetrabutylammonium fluoride (TBAF) in THF is the reagent of choice. The fluoride anion possesses an exceptionally high thermodynamic affinity for silicon, forming a strong Si-F bond (bond dissociation energy ~582 kJ/mol). This driving force selectively cleaves the C-Si bond without requiring harsh acidic or basic conditions that might degrade the base-sensitive N-O bond of the isoxazole ring.
Part 4: Pharmacological Relevance in Drug Discovery
The 5-methylisoxazole moiety is a privileged structure in medicinal chemistry, most notably recognized as a potent acetyl-lysine (KAc) mimetic[5].
BET Bromodomain Inhibition:
Bromodomain and Extra-Terminal (BET) proteins (such as BRD2, BRD3, and BRD4) are epigenetic readers that bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc[5],[6]. The 5-methylisoxazole ring perfectly mimics the steric and electronic profile of acetyl-lysine, anchoring deep within the hydrophobic pocket of the bromodomain and forming a critical hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4)[7]. By appending diverse functional groups via the alkyne vector, drug developers can rapidly synthesize libraries of highly selective BET inhibitors[6].
Mechanism of BET bromodomain inhibition by 5-methylisoxazole derivatives.
Part 5: Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity.
Protocol A: Sonogashira Synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
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Preparation: In an oven-dried Schlenk flask, dissolve 4-iodo-5-methylisoxazole (1.0 equiv) in anhydrous triethylamine (0.2 M).
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Degassing (Critical Step): Bubble argon gas through the solution for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the undesired Glaser homocoupling of the alkyne.
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Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv). The solution typically turns a pale yellow/orange.
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Alkyne Addition: Dropwise add trimethylsilylacetylene (1.2 equiv). Stir the reaction mixture at room temperature or under gentle heating (40 °C) for 4-6 hours.
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Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the lower-Rf starting material spot disappears, replaced by a strongly UV-active, higher-Rf product spot.
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Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
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Analytical Validation: Confirm product identity via GC-MS (expected m/z 179.1) and ¹H NMR (singlet at ~0.25 ppm integrating for 9H from the TMS group).
Protocol B: TBAF-Mediated Deprotection
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Reaction Setup: Dissolve 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole in anhydrous THF (0.1 M) and cool to 0 °C.
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Reagent Addition: Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv).
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Self-Validation Checkpoint: Stir for 30 minutes. TLC should indicate the complete consumption of the starting material and the formation of a more polar spot (4-ethynyl-5-methylisoxazole).
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Workup & Isolation: Quench with saturated aqueous NH₄Cl to neutralize excess fluoride. Extract with diethyl ether, dry over MgSO₄, and concentrate carefully (the terminal alkyne is volatile).
References
-
PubChem : 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole.[Link]
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Chemical Reviews : The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[Link]
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Molecules (PMC) : Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[Link]
-
ACS Medicinal Chemistry Letters : Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (C9H13NOSi) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

